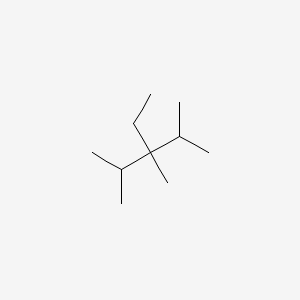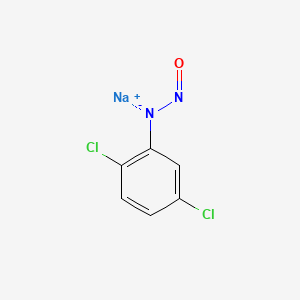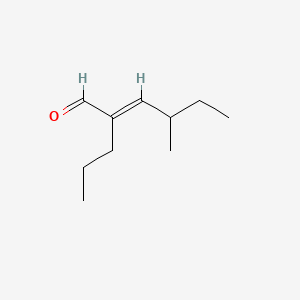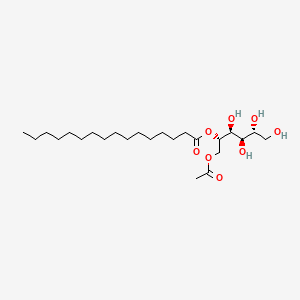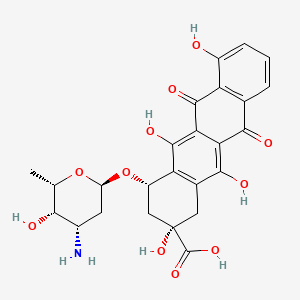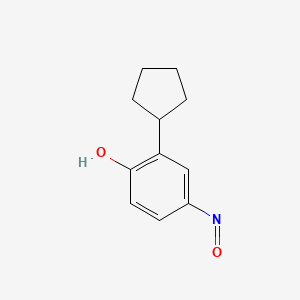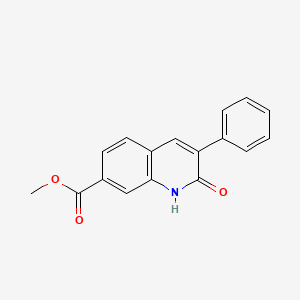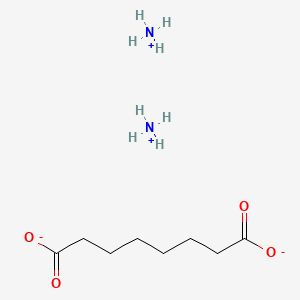
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its aromatic structure, which includes a benzonitrile group substituted with chlorine and dichlorophenoxy groups. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- typically involves the reaction of 5-chloro-2-hydroxybenzonitrile with 3,4-dichlorophenol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Aminobenzonitriles.
科学的研究の応用
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Benzonitrile: A simpler analog without the chlorine and phenoxy substitutions.
2-Chlorobenzonitrile: Contains a single chlorine substitution on the benzonitrile ring.
3,4-Dichlorophenoxyacetic Acid: Shares the dichlorophenoxy group but differs in the functional group attached to the aromatic ring.
Uniqueness: Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
99902-89-3 |
|---|---|
分子式 |
C13H6Cl3NO |
分子量 |
298.5 g/mol |
IUPAC名 |
5-chloro-2-(3,4-dichlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H6Cl3NO/c14-9-1-4-13(8(5-9)7-17)18-10-2-3-11(15)12(16)6-10/h1-6H |
InChIキー |
XIJAMFINYREQMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




